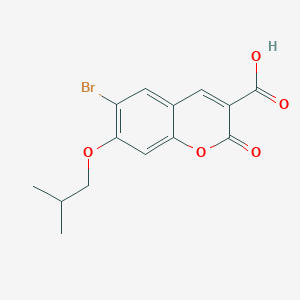
6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H13BrO5 and a molecular weight of 341.15 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by esterification or etherification reactions to introduce the isobutoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A similar compound with a bromine atom at the 6-position but lacking the isobutoxy group.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: A compound with a hydroxyl group at the 7-position instead of an isobutoxy group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: A compound with a diethylamino group at the 7-position.
Uniqueness
6-Bromo-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the isobutoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C14H13BrO5 |
|---|---|
Molecular Weight |
341.15 g/mol |
IUPAC Name |
6-bromo-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H13BrO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17) |
InChI Key |
QJGIASTVJCZCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)
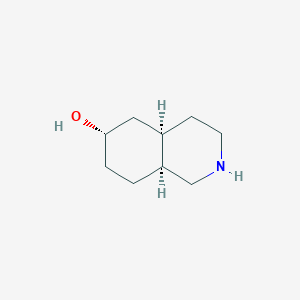
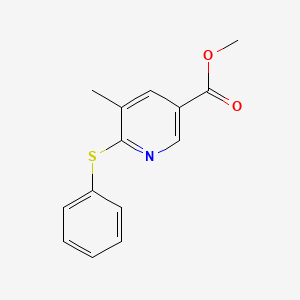
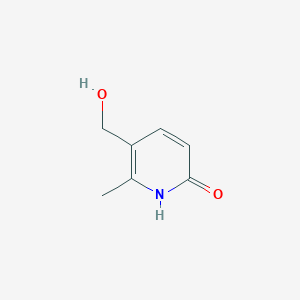
![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
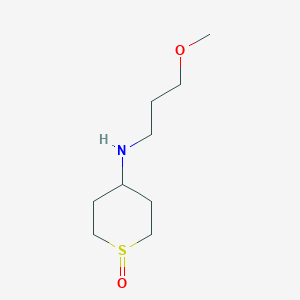
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
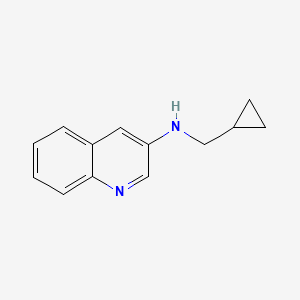
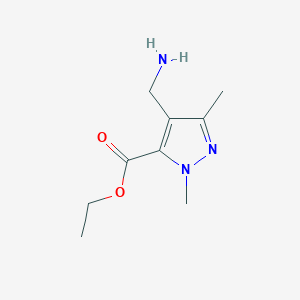
![5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13021395.png)
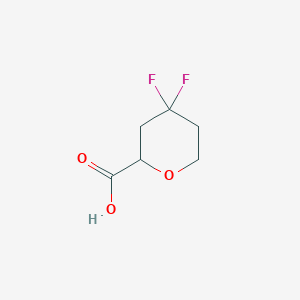
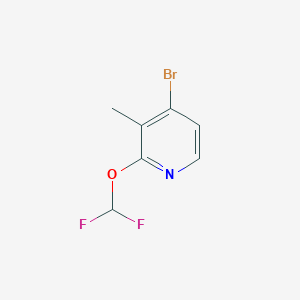
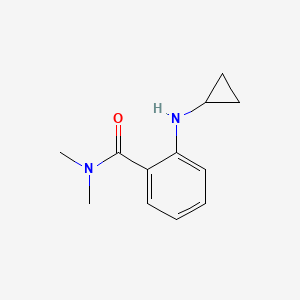
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
